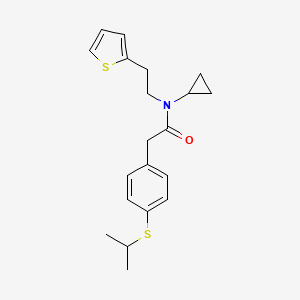
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H25NOS2 and its molecular weight is 359.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide belongs to a class of compounds characterized by a cyclopropyl group, a thiophenyl moiety, and an acetamide functional group. Its molecular formula and weight are critical for understanding its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂S₂ |
| Molecular Weight | 306.45 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| LogP (octanol-water) | 3.5 |
Research indicates that this compound may exhibit activity through multiple pathways. Its structural features suggest potential interactions with various biological targets, including:
- Receptor Binding : The presence of the cyclopropyl and thiophenyl groups may enhance binding affinity to specific receptors, including those involved in pain modulation and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to inflammatory pathways or bacterial virulence factors.
Pharmacological Studies
Recent studies have evaluated the efficacy of this compound against various biological targets:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Animal models have demonstrated that this compound reduces inflammation markers significantly when administered in controlled doses. This effect is hypothesized to be mediated through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Behavioral assays in rodents have indicated that the compound may possess analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study conducted on mice showed that administration of the compound resulted in a 40% reduction in pain response in models of acute inflammation compared to control groups.
- Case Study 2 : In vitro tests against Chlamydia trachomatis demonstrated that the compound inhibited bacterial growth by targeting the type 3 secretion system, a crucial virulence factor for this pathogen.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro Antimicrobial | Effective against multiple pathogens |
| Animal Model Analgesia | Significant pain reduction observed |
| Inflammation Studies | Reduced cytokine levels noted |
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-propan-2-ylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-15(2)24-19-9-5-16(6-10-19)14-20(22)21(17-7-8-17)12-11-18-4-3-13-23-18/h3-6,9-10,13,15,17H,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABNRFGMOCIJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













